Deschloroaripiprazole-d8

Description

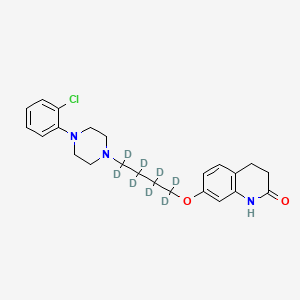

Structure

3D Structure

Properties

Molecular Formula |

C23H28ClN3O2 |

|---|---|

Molecular Weight |

422.0 g/mol |

IUPAC Name |

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)/i3D2,4D2,11D2,16D2 |

InChI Key |

YZWZYPOWFMWSAH-JTESENSTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=CC=CC=C4Cl |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Future Perspectives and Emerging Research Directions for Deuterated Chemical Probes

Integration of Deschloroaripiprazole-d8 into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. bio-rad.com The integration of isotopically labeled compounds like this compound into HTS platforms offers several advantages, primarily in the context of drug metabolism and pharmacokinetic (DMPK) screening. nih.gov

One of the primary applications of this compound in HTS is its use as an internal standard in mass spectrometry-based assays. acs.org In these assays, which are designed to determine the metabolic fate of a parent drug (in this case, a non-deuterated version of deschloroaripiprazole (B41424) or a related analog), this compound is added to biological samples at a known concentration. Because it is chemically identical to its non-deuterated counterpart but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate quantification of the non-deuterated analyte, correcting for variations in sample preparation and instrument response. acs.org

The use of deuterated standards is particularly valuable in HTS environments where speed and efficiency are paramount. Automated liquid handling systems can be programmed to add the deuterated standard to 96-well or 384-well plates containing the test compounds and biological matrix (e.g., liver microsomes, plasma). nih.gov This streamlined workflow allows for the rapid screening of numerous compounds for metabolic stability, a critical parameter in early drug discovery.

Table 1: Application of Deuterated Standards in HTS for Metabolic Stability

| HTS Assay Component | Role of this compound | Advantage |

| Test Compound | Analyte of interest | - |

| Biological Matrix | Source of metabolic enzymes | - |

| This compound | Internal Standard | Accurate quantification, correction for sample variability |

| Mass Spectrometry | Detection and quantification | High specificity and sensitivity |

Furthermore, the development of HTS assays utilizing techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an emerging area. ukri.org While typically used for studying protein dynamics, the principles of HDX could be adapted for screening compound interactions. In such a scenario, this compound could serve as a reference compound to validate assay performance and ensure the reproducibility of the screening results.

Role in Advancing In Silico Modeling and Predictive Metabolism

In silico modeling and computer-aided drug design (CADD) have become indispensable tools in pharmaceutical research, accelerating timelines and reducing the costs associated with experimental studies. nih.govpatheon.com this compound, as a stable isotope-labeled compound, plays a crucial role in the development and validation of these computational models, particularly those focused on predicting drug metabolism.

Physiologically based pharmacokinetic (PBPK) models are computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models rely on accurate input parameters, including rates of metabolic clearance. Experimental data generated using this compound can be used to refine and validate the predictions of PBPK models for aripiprazole (B633) and its metabolites. For instance, by comparing the in vitro metabolism of aripiprazole to the formation of its deuterated and non-deuterated metabolites, researchers can gain a more precise understanding of the kinetic isotope effect and incorporate this information into their models. clearsynthdiscovery.com

The deuterium (B1214612) in this compound is strategically placed on the butoxy chain. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 (CYP) enzymes. clearsynthdiscovery.com This "kinetic isotope effect" can significantly alter the rate and pathways of metabolism. nih.gov By studying the metabolism of this compound alongside its non-deuterated analog, researchers can:

Identify sites of metabolic vulnerability: If the deuterated compound shows significantly lower metabolism compared to the non-deuterated version, it confirms that the deuterated positions are major sites of metabolic attack.

Quantify the contribution of specific metabolic pathways: The degree of metabolic switching (i.e., the formation of alternative metabolites when a primary metabolic site is blocked by deuteration) can provide quantitative data on the relative importance of different metabolic pathways.

Improve the accuracy of predictive models: This empirical data is invaluable for training and validating in silico models that predict metabolic "hotspots" on new chemical entities.

Table 2: Impact of Deuteration on Aripiprazole Metabolism

| Compound | Metabolic Site | Consequence of Deuteration | Implication for In Silico Modeling |

| Aripiprazole | Various | - | Baseline for metabolic prediction |

| This compound | Butoxy chain | Reduced rate of metabolism at deuterated sites | Validation of predicted metabolic hotspots |

| Dehydroaripiprazole | Active metabolite | - | Modeling of active metabolite pharmacokinetics |

Development of Novel Isotope-Labeled Tracers for Systems Pharmacology

Systems pharmacology aims to understand the effects of drugs on entire biological systems by integrating data from multiple levels, from molecular interactions to physiological outcomes. Isotope-labeled tracers are powerful tools in systems pharmacology, allowing researchers to track the fate of a drug and its metabolites within a complex biological system. rroij.commetsol.com

This compound is well-suited for use as a tracer in systems pharmacology studies for several reasons:

Non-radioactive: As a stable isotope-labeled compound, it is not radioactive, making it safer to handle and use in a wider range of experimental settings compared to radiolabeled tracers like those containing carbon-14 (B1195169) or tritium. rroij.com

High sensitivity of detection: Mass spectrometry can detect and quantify deuterated compounds with very high sensitivity and specificity. wikipedia.org

In the context of aripiprazole, which has a complex metabolic profile including the active metabolite dehydroaripiprazole, using a deuterated tracer like this compound can help to elucidate the intricate network of metabolic reactions. science.govresearchgate.net This information is critical for building comprehensive systems pharmacology models that can predict the drug's efficacy and potential for drug-drug interactions in different patient populations. nih.govnih.gov

Contribution to the Understanding of Structure-Activity Relationships in Preclinical Compound Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. frontiersin.orgnih.gov The use of deuterated analogs like this compound can provide unique insights into the SAR of a drug series.

The primary contribution of deuteration to SAR studies is in dissecting the interplay between metabolism and intrinsic biological activity. If a compound's potency is limited by rapid metabolism, deuteration at the site of metabolism can lead to a significant increase in its apparent activity by increasing its metabolic stability and exposure at the target site. scienceopen.com

In the case of this compound, its development allows for a deeper understanding of the SAR of aripiprazole and its analogs. For example, by comparing the pharmacological activity of this compound with its non-deuterated counterpart and other analogs with modifications at the same positions, researchers can determine whether the butoxy chain is involved in receptor binding or is primarily a site of metabolism.

Table 3: Use of Deuteration in SAR Studies

| Scenario | Observation | Interpretation |

| Deuteration increases in vivo potency | Higher exposure of the deuterated compound | The original compound's efficacy is limited by metabolic clearance. |

| Deuteration has no effect on in vivo potency | Similar exposure of both compounds | The deuterated site is not a major metabolic liability. |

| Deuteration decreases in vitro potency | - | The hydrogen atoms at the deuterated position are important for binding to the target. |

These studies are crucial in the preclinical development of new chemical entities. By understanding the SAR, medicinal chemists can design next-generation compounds with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov The insights gained from studying deuterated probes like this compound can guide the design of new drugs with optimized metabolic stability, leading to more effective and safer medicines. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.